
1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as Memantine-EI, and it is a derivative of Memantine, which is a drug used to treat Alzheimer's disease. Memantine-EI has been found to have unique properties that make it a valuable compound for research purposes.
Mechanism Of Action
The mechanism of action of Memantine-EI is not fully understood. However, it is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity, learning, and memory. By blocking this receptor, Memantine-EI may help to protect neurons from excitotoxicity, which is a process that can lead to neuronal damage and death.
Biochemical And Physiological Effects
Memantine-EI has been found to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which is a neurotransmitter that plays a crucial role in learning and memory. It has also been found to decrease the release of glutamate, which is a neurotransmitter that can cause excitotoxicity. Memantine-EI has been found to have a neuroprotective effect, which may help to prevent neuronal damage and death.
Advantages And Limitations For Lab Experiments
Memantine-EI has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been found to have a low toxicity profile, which makes it safe for use in laboratory experiments. However, Memantine-EI also has some limitations. It is a relatively new compound, and its properties are not fully understood. Further research is needed to fully elucidate its mechanism of action and potential applications.
Future Directions
There are several future directions for research on Memantine-EI. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to determine the efficacy of Memantine-EI in treating these diseases. Another potential application is in the treatment of epilepsy and depression. Memantine-EI has been found to have unique properties that may make it a valuable compound for the treatment of these conditions. Further research is needed to fully understand its potential applications. Overall, Memantine-EI is a promising compound for scientific research, and further studies are needed to fully elucidate its properties and potential applications.
Synthesis Methods
The synthesis of 1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide is a complex process that involves several steps. The starting material for the synthesis is Memantine, which is reacted with ethyl iodide and a base to obtain the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
Scientific Research Applications
Memantine-EI has been found to have various applications in scientific research. It has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been investigated for its potential use in the treatment of epilepsy and depression. Memantine-EI has been found to have unique properties that make it a valuable compound for research purposes.
properties
CAS RN |
102571-36-8 |
|---|---|
Product Name |
1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide |
Molecular Formula |
C17H32INO |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
2-(1-adamantyloxy)propyl-ethyl-dimethylazanium;iodide |
InChI |
InChI=1S/C17H32NO.HI/c1-5-18(3,4)12-13(2)19-17-9-14-6-15(10-17)8-16(7-14)11-17;/h13-16H,5-12H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
DAEWYFHVVJQUMX-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)CC(C)OC12CC3CC(C1)CC(C3)C2.[I-] |
Canonical SMILES |
CC[N+](C)(C)CC(C)OC12CC3CC(C1)CC(C3)C2.[I-] |
synonyms |
1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



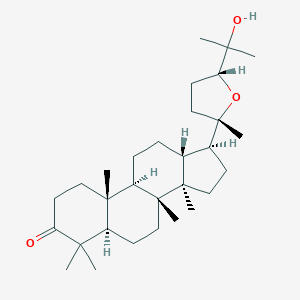



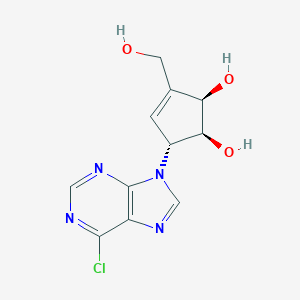
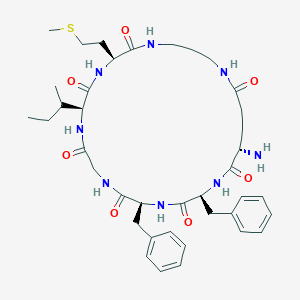

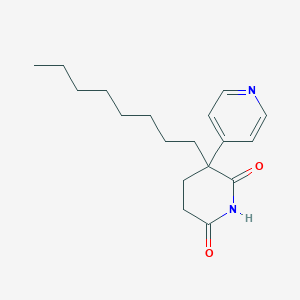
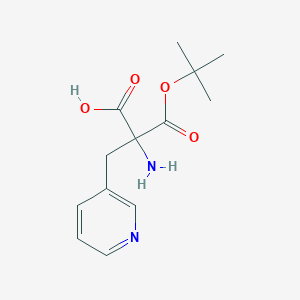
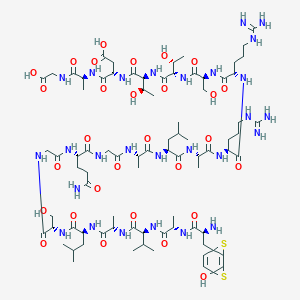
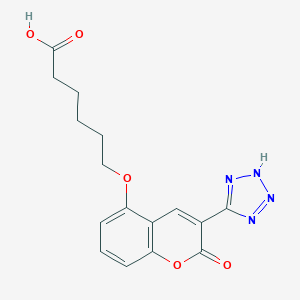
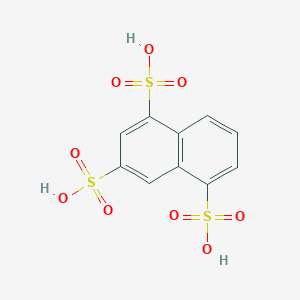
![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)